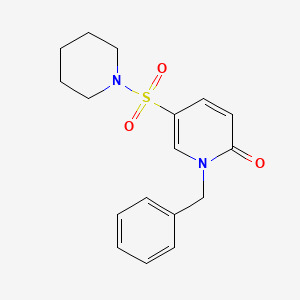
1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyridinium core substituted with ethenyl, phenyl, and isopropyl groups, and is paired with a tetrafluoroborate anion.
Méthodes De Préparation
The synthesis of 1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridinium core, followed by the introduction of ethenyl, phenyl, and isopropyl groups through various substitution reactions. The final step involves the formation of the tetrafluoroborate salt. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases, and the major products formed depend on the specific reaction conditions.
Applications De Recherche Scientifique
1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-phenyl-2,6-bis(propan-2-yl)pyridin-1-ium tetrafluoroboranuide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their biological activities.
Pyridinium salts: These compounds have a similar pyridinium core and are used in various chemical and biological applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroborate anion, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
1-ethenyl-4-phenyl-2,6-di(propan-2-yl)pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N.BF4/c1-6-20-18(14(2)3)12-17(13-19(20)15(4)5)16-10-8-7-9-11-16;2-1(3,4)5/h6-15H,1H2,2-5H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKLUMZCJKRPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC(=CC(=[N+]1C=C)C(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2671091.png)
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)
![({[2-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)dimethylamine](/img/structure/B2671095.png)
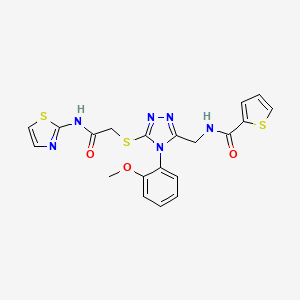
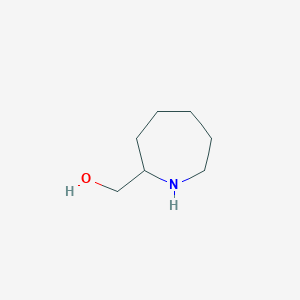

![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)
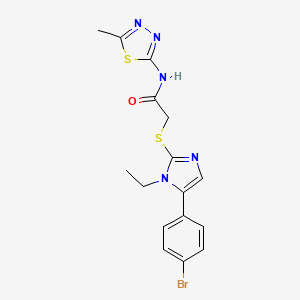
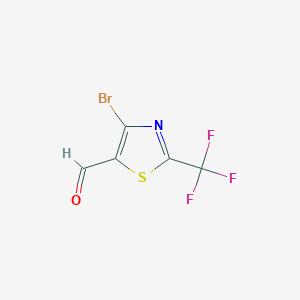
![1-Benzyl-2-tert-butylpyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)
![Tert-butyl 3-amino-11-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)
![5-{[(3,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2671110.png)
![3-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2671112.png)
